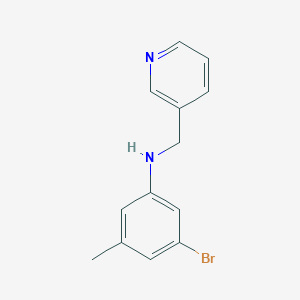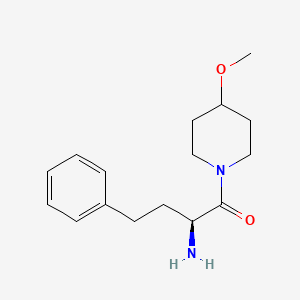![molecular formula C10H19NO3 B6632752 N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide, commonly known as O-butyryl-L-threonine-N-carboxy anhydride (Boc-L-Thr(ocb)) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Boc-L-Thr(ocb) is a derivative of L-threonine, an essential amino acid that is involved in many physiological processes in the human body.
作用机制
The mechanism of action of Boc-L-Thr(ocb) involves the inhibition of enzyme activity by binding to the active site of the enzyme. The hydroxyl group of Boc-L-Thr(ocb) forms hydrogen bonds with the amino acid residues in the active site of the enzyme, leading to the disruption of the enzyme-substrate interaction. This results in the inhibition of enzyme activity and the prevention of the pathological process associated with the enzyme.
Biochemical and Physiological Effects:
Boc-L-Thr(ocb) has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of the immune system. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
实验室实验的优点和局限性
Boc-L-Thr(ocb) has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily synthesized using standard laboratory techniques and is stable under various conditions, making it suitable for use in various assays. However, Boc-L-Thr(ocb) also has some limitations, including its cost and toxicity. It is relatively expensive to synthesize, and its toxicity may limit its use in some experiments.
未来方向
There are several future directions for the use of Boc-L-Thr(ocb) in scientific research. One direction is the development of Boc-L-Thr(ocb)-based inhibitors for various enzymes, including cancer-associated enzymes, such as matrix metalloproteases. Another direction is the use of Boc-L-Thr(ocb) as a building block for the synthesis of novel peptides with potential applications in drug discovery and development. Additionally, the use of Boc-L-Thr(ocb) as a modulator of the immune system and its anti-inflammatory and antioxidant properties may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
合成方法
Boc-L-Thr(ocb) can be synthesized through a multi-step process involving the protection of the hydroxyl group of L-threonine, followed by the activation of the carboxylic acid group, and finally, the reaction with an amine. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and catalysts, such as N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and tert-butyloxycarbonyl (Boc) protecting group.
科学研究应用
Boc-L-Thr(ocb) has been used in scientific research for various applications, including drug discovery and development, peptide synthesis, and enzyme inhibition studies. It has been shown to inhibit the activity of various enzymes, such as serine proteases, cysteine proteases, and metalloproteases, which are involved in many pathological conditions, including cancer, inflammation, and neurodegenerative diseases. Boc-L-Thr(ocb) has also been used as a building block for the synthesis of various peptides, including antimicrobial peptides, which have potential applications in the treatment of infectious diseases.
属性
IUPAC Name |
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-8(7-12)11-10(13)9-5-3-4-6-14-9/h8-9,12H,2-7H2,1H3,(H,11,13)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWYYAKLJUZRNJ-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)
![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)
![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)

![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)
![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)
